(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and other additives may also be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may yield an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-bromo-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile lies in its combination of functional groups and aromatic rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-3-27-16-6-4-14(5-7-16)18-12-28-21(24-18)15(11-23)8-13-9-17(22)20(25)19(10-13)26-2/h4-10,12,25H,3H2,1-2H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBZEAZSFXARLO-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.